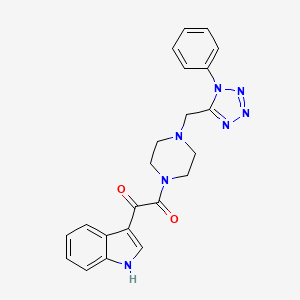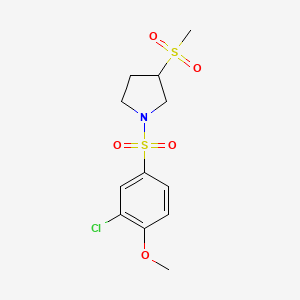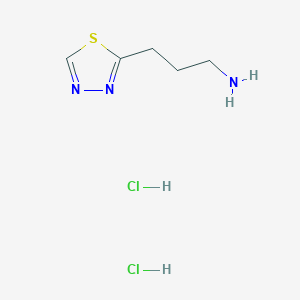
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromopyridinyl group, a pyrrolidinyl group, and a chlorophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.
Pyrrolidine ring formation: The next step involves the formation of the pyrrolidine ring through a cyclization reaction.
Coupling with 4-chlorophenoxyacetyl chloride: The final step involves the coupling of the intermediate with 4-chlorophenoxyacetyl chloride under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: This compound is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridinyl and chlorophenoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can be compared with other similar compounds, such as:
1-(3-Bromopyridin-2-yl)ethanone: This compound lacks the pyrrolidinyl and chlorophenoxy groups, making it less complex and potentially less active biologically.
2-(4-Chlorophenoxy)ethanone: This compound lacks the bromopyridinyl and pyrrolidinyl groups, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Propriétés
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3/c18-15-2-1-8-20-17(15)24-14-7-9-21(10-14)16(22)11-23-13-5-3-12(19)4-6-13/h1-6,8,14H,7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXGKTFKYIFIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-difluoro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)





![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2405052.png)
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2405055.png)
![2-(4-methoxyphenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2405057.png)
